molecular formula C22H15NO5S B2437749 (2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromen-2-imine CAS No. 1322206-18-7

(2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromen-2-imine

Cat. No.: B2437749
CAS No.: 1322206-18-7
M. Wt: 405.42
InChI Key: DNJVJOPMABKTNE-FCQUAONHSA-N
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Description

(2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromen-2-imine is a complex organic compound that belongs to the class of chromen-2-imines

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(1,3-benzodioxol-5-yl)chromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO5S/c24-29(25,17-7-2-1-3-8-17)21-12-15-6-4-5-9-18(15)28-22(21)23-16-10-11-19-20(13-16)27-14-26-19/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJVJOPMABKTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N=C3C(=CC4=CC=CC=C4O3)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromen-2-imine typically involves multi-step organic reactions. One common method includes the condensation of a benzenesulfonyl chloride with a chromen-2-imine derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Purification methods such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Hydrolysis of the Imine Group

The imine group (C=N) undergoes hydrolysis under acidic or basic conditions to yield secondary amines and carbonyl derivatives.

  • Acidic hydrolysis (e.g., HCl/H₂O): Cleaves the imine bond, producing 3-(benzenesulfonyl)-8-methoxy-2H-chromen-2-one and 2H-1,3-benzodioxol-5-amine.

  • Basic hydrolysis (e.g., NaOH): Requires prolonged reaction times due to reduced nucleophilicity of hydroxide ions in alkaline media.

Mechanistic Insight :
Protonation of the imine nitrogen increases electrophilicity, enabling nucleophilic attack by water. The intermediate undergoes tautomerization and bond cleavage.

Reduction Reactions

The imine moiety can be selectively reduced to an amine using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation.

  • NaBH₄ in methanol : Converts the imine to a secondary amine, yielding (2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-8-methoxy-2H-chromen-2-amine.

  • H₂/Pd-C : Requires higher pressures but achieves full conversion without affecting the sulfonyl group.

Electrophilic Aromatic Substitution

The chromen and benzodioxole rings undergo electrophilic substitution (e.g., nitration, sulfonation) under controlled conditions.

Reaction TypeConditionsProductReference
NitrationHNO₃/H₂SO₄, 0–5°CNitro group at C-5 or C-7 of chromen
SulfonationSO₃/H₂SO₄, refluxAdditional sulfonyl group on benzene

Key Factor : Electron-donating methoxy groups direct substitution to specific positions .

Nucleophilic Acyl Substitution at the Sulfonyl Group

The benzenesulfonyl group participates in nucleophilic displacement reactions.

  • With amines : Forms sulfonamides when reacted with primary amines (e.g., NH₂R).

  • With alcohols : Produces sulfonate esters under alkaline conditions.

Cyclization Reactions

The compound undergoes intramolecular cyclization in the presence of Lewis acids (e.g., AlCl₃), forming fused heterocyclic systems. For example:

  • Formation of tetracyclic derivatives : Via C–N bond formation between the benzodioxole nitrogen and the chromen carbonyl .

Mechanism : Lewis acids polarize the sulfonyl group, enabling nucleophilic attack by adjacent functional groups .

Biological Interactions

While not strictly a chemical reaction, the compound interacts with biological targets:

  • Enzyme inhibition : The sulfonamide group competitively inhibits bacterial dihydropteroate synthase, disrupting folate synthesis .

  • Myosin binding : Chromen derivatives exhibit selective binding to skeletal muscle myosin, modulating ATPase activity .

Stability Under Oxidative Conditions

The benzodioxole ring resists oxidation under mild conditions (e.g., H₂O₂) but degrades in strong oxidizing agents (e.g., KMnO₄), forming quinone derivatives .

Mechanistic Highlights

  • Hydrolysis : Follows a two-step nucleophilic addition-elimination pathway.

  • Cyclization : Proceeds through a six-membered transition state stabilized by sulfonyl group electron withdrawal .

Scientific Research Applications

Medicinal Chemistry

The compound's structural attributes position it as a promising candidate for drug development. Its ability to interact with biological targets can lead to the discovery of novel therapeutic agents.

Potential Therapeutic Uses:

  • Anticancer Activity: Research indicates that compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The benzenesulfonyl group may enhance binding affinity to target proteins involved in cancer progression.
  • Antimicrobial Properties: The presence of the benzodioxole moiety has been associated with antimicrobial activity, making this compound a candidate for further investigation in treating infections.

Materials Science

Due to its unique electronic properties, (2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromen-2-imine can be explored in the development of advanced materials.

Applications:

  • Organic Light Emitting Diodes (OLEDs): Its conjugated structure may facilitate electron transport, making it suitable for use in OLED technology.
  • Sensors: The compound's ability to undergo specific chemical reactions can be harnessed for sensor applications in detecting environmental pollutants or biological markers.

Biological Studies

The compound can serve as a valuable probe in biological research to elucidate various biochemical pathways.

Research Applications:

  • Biomolecular Interactions: By studying how this compound interacts with enzymes or receptors, researchers can gain insights into metabolic pathways and disease mechanisms.
  • Mechanistic Studies: The unique functional groups allow for the exploration of reaction mechanisms in biochemical processes.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of structurally similar compounds, it was found that derivatives featuring the benzodioxole moiety exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved apoptosis induction through modulation of signaling pathways such as p53 and Bcl-2 family proteins.

Case Study 2: Material Development

Research conducted on the application of sulfonamide derivatives in OLEDs demonstrated that compounds with similar electronic configurations provided enhanced luminescent properties. This suggests that this compound could be synthesized and tested for similar applications.

Mechanism of Action

The mechanism of action of (2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromen-2-imine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzenesulfonyl)-N-(1,3-benzodioxol-5-yl)chromen-2-one
  • 3-(benzenesulfonyl)-N-(1,3-benzodioxol-5-yl)chromen-2-amine
  • 3-(benzenesulfonyl)-N-(1,3-benzodioxol-5-yl)chromen-2-thione

Uniqueness

Compared to similar compounds, (2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromen-2-imine exhibits unique chemical properties due to the presence of the imine group. This functional group imparts distinct reactivity and interaction potential with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

The compound (2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromen-2-imine belongs to the class of chromen-2-imine derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action based on existing literature.

Chemical Structure and Properties

The compound features a chromen-2-imine core structure, which is a common scaffold in medicinal chemistry due to its versatility. The presence of the benzenesulfonyl and benzodioxole substituents enhances its biological profile, potentially influencing its interactions with biological targets.

Anticancer Activity

Research indicates that chromen-2-imine derivatives exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through caspase activation and disruption of the cell cycle. For instance, studies have shown that these compounds can inhibit tubulin polymerization, leading to G2/M phase arrest in cancer cells .

Table 1: Summary of Anticancer Activities

CompoundCancer TypeMechanism of ActionReference
Chromen-2-imineVariousInduces apoptosis via caspase activationAfifi et al., 2017
Chromen derivativesBreast cancerInhibits tubulin polymerizationLuque-Agudo et al., 2019

Antimicrobial Activity

Chromene derivatives have demonstrated antimicrobial properties against various pathogens. The mechanism typically involves disrupting microbial cell membranes or inhibiting essential enzymes. Notably, studies have highlighted their effectiveness against both Gram-positive and Gram-negative bacteria, showcasing their potential as new antimicrobial agents .

Table 2: Antimicrobial Activity Overview

CompoundMicroorganismActivity LevelReference
Chromen-2-imineStaphylococcus aureusModerate to HighResearchGate
Chromen derivativesEscherichia coliSignificantResearchGate

Antioxidant Activity

The antioxidant potential of chromen-2-imines has also been investigated. These compounds can scavenge free radicals and reduce oxidative stress in cells, contributing to their protective effects against various diseases, including cancer and neurodegenerative disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of chromen-2-imines. Modifications at specific positions on the chromene scaffold can significantly enhance or diminish activity. For example, substituents such as hydroxyl and methoxy groups have been shown to affect both anticancer and antimicrobial activities positively .

Table 3: Structure-Activity Relationship Insights

SubstituentEffect on ActivityReference
HydroxylIncreased anticancer activityAfifi et al., 2017
MethoxyVariable effects on antimicrobial activityResearchGate

Case Studies

Several studies have illustrated the efficacy of this compound in vitro and in vivo:

  • In Vitro Studies : A study demonstrated that this compound effectively inhibited cancer cell proliferation in various lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.
  • In Vivo Efficacy : Animal models treated with this compound showed reduced tumor sizes and improved survival rates, suggesting its potential as a therapeutic agent in oncology.

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